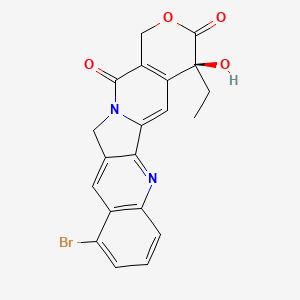

9-Bromo camptothecin

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H15BrN2O4 |

|---|---|

Molecular Weight |

427.2 g/mol |

IUPAC Name |

(19S)-8-bromo-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |

InChI |

InChI=1S/C20H15BrN2O4/c1-2-20(26)13-7-16-17-10(6-11-14(21)4-3-5-15(11)22-17)8-23(16)18(24)12(13)9-27-19(20)25/h3-7,26H,2,8-9H2,1H3/t20-/m0/s1 |

InChI Key |

IKVRTIMRPCOPOQ-FQEVSTJZSA-N |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5Br)N=C4C3=C2)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5Br)N=C4C3=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 9 Bromo Camptothecin and Analogues

General Synthetic Strategies for Camptothecin (B557342) Scaffolds

The total synthesis of the camptothecin scaffold has been a significant focus of organic chemistry, leading to the development of several convergent strategies. These approaches typically involve the construction of the pentacyclic framework by combining key fragments. Notable strategies include:

The Friedlander Annulation: This classical method involves the condensation of an aminobenzaldehyde derivative with a tricyclic keto-pyridone to form the quinoline (B57606) core (A and B rings) of camptothecin. academie-sciences.fr This approach is widely used for preparing various analogues for medicinal chemistry studies. academie-sciences.fr

The Lavergne-Comins Route: This second-generation synthesis provides a versatile pathway to camptothecin and its derivatives. academie-sciences.fr

Cascade Radical Annulation: This powerful strategy allows for the rapid construction of the complex ring system. academie-sciences.frresearchgate.net It has been successfully applied to the synthesis of camptothecin and its analogues, including precursors to compounds with improved pharmaceutical properties. researchgate.net

Biogenetically Inspired Syntheses: Some approaches mimic the natural biosynthetic pathway, featuring key reactions like the Pictet-Spengler reaction and intramolecular oxa-Diels-Alder reactions to construct the core structure from simple precursors like tryptamine. sioc-journal.cn

These strategies often rely on the preparation of key intermediates, such as the chiral α-hydroxy lactone for the DE ring system, which can then be coupled with the ABC ring fragment to complete the synthesis. thieme-connect.com The flexibility of these synthetic routes allows for the introduction of various substituents on the camptothecin scaffold, enabling the synthesis of a wide range of derivatives. rsc.orgrsc.org

Regioselective Synthesis Approaches for 9-Brominated Camptothecins

The introduction of a bromine atom at the C-9 position of the camptothecin scaffold requires precise control over the regioselectivity of the reaction. Both direct bromination and multi-step synthetic routes have been explored to achieve this.

Direct Bromination Reactions

Direct bromination of the camptothecin core or its hydroxylated derivatives can be achieved using electrophilic brominating agents. A key challenge is to direct the bromination specifically to the C-9 position.

One reported method involves the bromination of 10-hydroxycamptothecin (B1684218) (10-HCPT). The use of N-bromosuccinimide (NBS) as the brominating agent has been shown to yield 9-bromo-10-hydroxycamptothecin (B12311328). ubc.ca The reaction is carried out under mild conditions, and the position of the bromine substituent can be confirmed using spectroscopic techniques such as 1D-TOCSY NMR. ubc.ca This approach highlights a chemoenzymatic strategy where an enzymatically produced hydroxylated camptothecin is further functionalized chemically.

| Starting Material | Brominating Agent | Product | Reference |

| 10-Hydroxycamptothecin | N-Bromosuccinimide (NBS) | 9-Bromo-10-hydroxycamptothecin | ubc.ca |

Multi-step Synthetic Routes Incorporating Bromine Introduction

In contrast to direct bromination of the final scaffold, multi-step syntheses allow for the introduction of the bromine atom at an earlier stage, on a precursor molecule. This can provide better control over regioselectivity.

For instance, a synthetic route can involve the bromination of a quinoline intermediate which is then carried through subsequent steps to form the final 9-bromocamptothecin derivative. Patent literature describes the bromination of a compound in the presence of a catalyst and an organic acid to yield a brominated intermediate that is further elaborated to the final product. google.com This method allows for the preparation of specific brominated analogues by building the camptothecin ring system from a pre-brominated starting material. The choice of brominating agent can vary, with liquid bromine being a common option. google.com

These multi-step strategies are integral to the systematic development of new camptothecin analogues, where specific structural modifications are desired. savemyexams.com

Chemoenzymatic Synthesis and Diversification of Camptothecin Analogues

Chemoenzymatic synthesis has emerged as a powerful tool for the diversification of camptothecin analogues, offering high selectivity and milder reaction conditions compared to purely chemical methods. This approach combines the strengths of both enzymatic and chemical transformations.

A significant advancement in this area is the discovery of cytochrome P450 monooxygenases from Camptotheca acuminata that can catalyze the regio-specific hydroxylation of camptothecin at the C-10 and C-11 positions. exlibrisgroup.comnih.govresearchgate.netresearchgate.net These enzymatically produced hydroxycamptothecins serve as valuable precursors for further chemical modifications. nih.gov

For example, the chemoenzymatic synthesis of 9-bromo-10-hydroxycamptothecin has been demonstrated. ubc.ca In this process, 10-hydroxycamptothecin is first produced via an enzymatic hydroxylation of camptothecin. Subsequently, a chemical step using N-bromosuccinimide (NBS) introduces the bromine atom at the C-9 position. ubc.ca This method provides a greener approach for accessing clinically relevant camptothecin derivatives. nih.gov

The combination of enzymatic C-H functionalization and subsequent chemical reactions allows for the production of a suite of camptothecin derivatives, including precursors to important anticancer drugs. exlibrisgroup.comresearchgate.net

| Enzymatic Step | Chemical Step | Product | Reference |

| Hydroxylation of Camptothecin | Bromination with NBS | 9-Bromo-10-hydroxycamptothecin | ubc.ca |

Enantioselective Synthesis Considerations for 20(S)-Configuration

The biological activity of camptothecin is highly dependent on the stereochemistry at the C-20 position, with the (20S)-configuration being the active enantiomer. thieme-connect.com Therefore, controlling this stereocenter is a critical aspect of any total synthesis of camptothecin and its analogues.

Several strategies have been developed to achieve the enantioselective synthesis of the (20S)-camptothecin core:

Sharpless Asymmetric Dihydroxylation: This method has been successfully employed to establish the C-20 stereocenter. thieme-connect.comresearchgate.netsci-hub.se A key step involves the asymmetric dihydroxylation of a vinyl-substituted pyridine (B92270) derivative, which introduces the chiral diol that is then converted to the α-hydroxy lactone of the DE ring system. thieme-connect.comresearchgate.net

Enzyme-Catalyzed Resolution: Proteases have been used for the kinetic resolution of racemic intermediates in the synthesis of the camptothecin core. nih.gov This approach can provide highly enantiomerically enriched key intermediates for the synthesis of (20S)-camptothecin. nih.gov

Organocatalyzed Asymmetric α-Hydroxylation: This strategy has been used to construct the stereocenter of a tricyclic hydroxylactone intermediate with high enantioselectivity. researchgate.net

These enantioselective methods are crucial for the efficient and stereocontrolled synthesis of biologically active camptothecin derivatives.

Development of Novel Precursors and Intermediates for 9-Bromo Camptothecin Synthesis

The development of novel precursors and intermediates is central to advancing the synthesis of 9-bromocamptothecin and other analogues. These intermediates can simplify synthetic routes, improve yields, and allow for greater structural diversity.

Synthetic strategies often focus on the preparation of functionalized AB, DE, or ABC ring systems that can be readily coupled to form the final pentacyclic structure. For example, the synthesis of camptothecin-inspired analogues has been achieved through the combination of a 4H-pyrroloquinolinone fragment with a furanose moiety, creating pseudo-natural products. researchgate.net

Patents have disclosed various novel intermediates for camptothecin synthesis, including those with halo and triflate groups that can serve as handles for further functionalization. wipo.intgoogle.com The development of intermediates for the Friedlander synthesis, such as tricyclic keto pyridones, remains an active area of research. academie-sciences.fr For the synthesis of 9-bromocamptothecin specifically, the development of brominated quinoline precursors is a key strategy. nih.gov These precursors can then be incorporated into established synthetic routes to yield the final target molecule.

The ongoing effort to discover and optimize the synthesis of new precursors and intermediates will undoubtedly continue to fuel the development of novel and more effective camptothecin-based anticancer agents.

Structure Activity Relationship Sar Studies of 9 Bromo Camptothecin

Influence of 9-Bromo Substitution on Biological Activity

The A and B rings of the camptothecin (B557342) molecule are the most tolerant to modification, with substitutions at positions 7, 9, 10, and 11 often improving or retaining activity. nih.govbionity.com Structure-activity relationship studies have consistently shown that introducing an electron-withdrawing group, such as a bromo, chloro, nitro, or amino group, at the C-9 position of the A-ring can lead to considerably greater biological activity. wikipedia.orgbionity.com These substitutions enhance the compound's potency as a topoisomerase I inhibitor. However, many of these potent derivatives suffer from low aqueous solubility, which can complicate their administration. wikipedia.orgbionity.com

Comparative Analysis with Other A-Ring Modifications

When compared to other modifications on the A-ring, the 9-position is a key site for enhancing cytotoxic activity. For instance, 9-aminocamptothecin (B1664879) demonstrated high activity in cell culture and subsequent in vivo antitumor activity. nih.gov Another derivative, 9-nitrocamptothecin (rubitecan), also shows significant antitumor effects and can be converted to the active 9-aminocamptothecin in the body. nih.gov The introduction of a hydroxyl group at the C-10 position, as seen in 10-hydroxycamptothecin (B1684218), results in a compound more active than the parent CPT. phcogrev.com The two widely used clinical analogues, topotecan (B1662842) and irinotecan (B1672180) (a prodrug of SN-38), both feature substitutions on the A-ring that improve solubility and efficacy. nih.govportlandpress.com Specifically, topotecan has a solubilizing group at the 9-position, while irinotecan is modified at the 10-position. nih.gov This highlights the strategic importance of A-ring modifications in developing clinically viable camptothecin analogues.

Systematic Evaluation of Substituted Camptothecins

Systematic evaluations of camptothecin derivatives have established a clear structure-activity relationship map. Modifications at positions 7, 9, and 10 are generally well-tolerated and can substantially increase anticancer activity. nih.gov In contrast, substitutions at positions 5, 11, 12, and 14 are often detrimental, leading to decreased or complete inactivation of the molecule. nih.govbionity.comnih.gov A quantitative structure-activity relationship (QSAR) study indicated that bulky, more negatively-charged groups at positions 9, 10, and 11 could increase the inhibitory activity of CPT analogues against topoisomerase I. ubc.ca This underscores the positive effect of an electronegative bromine atom at the C-9 position.

The following table presents a comparison of the in vitro cytotoxic activity of various A-ring substituted camptothecin analogues against different human cancer cell lines.

Positional Effects of Bromine on Enzymatic Inhibition Profiles

The specific position of a bromine substituent on the camptothecin quinoline (B57606) core (rings A and B) has a profound impact on its biological activity. While direct comparative studies detailing the enzymatic inhibition profiles of a full series of bromo-isomers (e.g., 9-bromo vs. 10-bromo vs. 11-bromo) are not extensively detailed in the provided sources, the general principles of SAR indicate that not all positions are equal. As noted, substitutions at position 9 are favorable, whereas those at position 11 are not well tolerated. bionity.comnih.gov This suggests that 9-bromo camptothecin would be significantly more active than an 11-bromo analogue. The precise electronic and steric effects of the bromine atom and its ability to interact with the topoisomerase I-DNA complex are highly dependent on its location within the planar ring system.

Correlation of Structural Features with Topoisomerase I Interaction

Camptothecin and its derivatives inhibit topoisomerase I by stabilizing the covalent enzyme-DNA intermediate, known as the cleavable complex. wikipedia.org This prevents the re-ligation of the DNA strand, and the collision of a replication fork with this complex leads to irreversible DNA damage and cell death. wikipedia.orgresearchgate.net The interaction is mediated by hydrogen bonds, particularly involving the E-ring of the drug. wikipedia.org The planar structure of the five-ring system is crucial for intercalating into the DNA at the site of cleavage. core.ac.uk

Molecular docking studies have provided further insight into these interactions. A study on a series of 9-substituted camptothecins suggested that small, polar substituents at the 9-position interact favorably with the topoisomerase I-DNA complex, which is consistent with their enhanced activity. nih.gov The electronegative bromine atom at this position would contribute to these favorable polar interactions. Docking studies confirm the critical role of hydrogen bonding and van der Waals interactions between the ligand, the DNA bases, and amino acid residues of the enzyme, such as ARG364. The enhanced potency of this compound can thus be attributed to its ability to form more stable or favorable interactions within the binding pocket of the cleavable complex.

SAR Studies Incorporating Other Ring Modifications (B, C, D, E)

While the A-ring is a primary site for modification, substitutions on other rings in conjunction with a 9-bromo group can further modulate activity.

B-Ring: Alkyl substitutions at the C-7 position, such as with an ethyl group, have been shown to increase cytotoxicity and stability in human plasma by increasing the compound's lipophilicity. wikipedia.org

C and D Rings: These rings are generally considered intolerant to modification, as alterations can disrupt the planarity of the molecule, which is essential for activity. nih.gov

E-Ring: The α-hydroxy lactone E-ring is absolutely critical for activity. nih.gov However, enlarging the ring by one methylene (B1212753) unit to form a seven-membered β-hydroxylactone (a homocamptothecin) can enhance lactone stability while retaining potent topoisomerase I inhibitory activity.

Investigation of Combined Substituent Effects

Combining favorable substitutions on different rings can lead to synergistic effects on biological activity. For example, adding an amino or chloro group at the 9-position to analogues that already have a 10,11-methylenedioxy ring results in compounds with even greater cytotoxicity. wikipedia.orgbionity.com Similarly, creating hexacyclic camptothecins by forming an additional ring between positions 7 and 9 can produce highly potent, water-soluble derivatives, especially when combined with other substitutions like 11-fluoro. wikipedia.org

A study on 7-ethyl-9-alkyl derivatives of camptothecin found that having small alkyl groups at both the 7- and 9-positions could promote liposolubility and antitumor activity. Based on these findings, a compound like 7-ethyl-9-bromo-camptothecin would be expected to exhibit enhanced potency. The 7-ethyl group would increase lipophilicity, aiding cellular uptake and plasma stability, while the 9-bromo group would provide favorable electronic properties for strong interaction with the topoisomerase I-DNA target. This combinatorial approach, leveraging the distinct benefits of substitutions on different rings, is a cornerstone of modern camptothecin drug design.

Exploration of Homocamptothecin (B1245609) Analogues with Bromine

The exploration of homocamptothecin (hCPT) analogues featuring a bromine atom represents a strategic approach in medicinal chemistry, aiming to synergize the benefits of two distinct structural modifications known to enhance the pharmacological profile of the camptothecin (CPT) scaffold. The foundational principle of homocamptothecins involves the expansion of the E-ring lactone by one methylene unit, resulting in a seven-membered β-hydroxylactone. bionity.comtandfonline.com This modification generally leads to analogues with increased activity and better plasma stability compared to their six-membered lactone counterparts. tandfonline.comcabidigitallibrary.org

Concurrently, structure-activity relationship (SAR) studies have consistently demonstrated that introducing electron-withdrawing groups, such as bromo, at the C-9 and C-10 positions of the A-ring can considerably increase cytotoxic activity. bionity.comwikipedia.org The rationale behind creating 9-bromo-homocamptothecin analogues is to combine the enhanced E-ring stability and potent topoisomerase I (Topo I) inhibition of the homocamptothecin core with the augmented potency conferred by the C-9 bromo substituent. bionity.comtandfonline.com The electron-withdrawing properties of the bromine atom can modify the electronic characteristics of the entire ring system, which is believed to be beneficial for bioactivity. researchgate.net

While specific data on 9-bromo-homocamptothecin itself is limited in extensive studies, research on related brominated lactones provides valuable insights. Studies involving the synthesis of enantiomeric pairs of bromolactones have highlighted the critical role of stereochemistry in determining biological activity. researchgate.net For example, in an analysis of related bromolactone compounds, the trans δ-bromo-γ-lactones were identified as the most active isomers. researchgate.net Furthermore, a higher level of activity was consistently observed for stereoisomers possessing an S configuration at the C-4 position when compared with their corresponding R configuration enantiomers. researchgate.net This emphasis on stereochemical configuration aligns with the well-established principle that the (S) configuration at the C-20 chiral center of the parent camptothecin is indispensable for its activity. bionity.comnih.gov

The combination of these structural features is anticipated to yield potent Topo I inhibitors. Homocamptothecins are recognized for their potent inhibitory action against Topo I, and the addition of a bromine atom at the 9-position is a proven method for enhancing cytotoxicity. tandfonline.comwikipedia.org

Interactive Data Table: Structural Modifications and Expected Effects

| Compound/Analogue Type | Core Structural Feature | C-9 Substitution | Key SAR Principle/Expected Outcome |

| Homocamptothecin (hCPT) | Seven-membered β-hydroxylactone E-ring bionity.comtandfonline.com | Hydrogen (unsubstituted) | Increased lactone stability and potent Topo I inhibition. tandfonline.comcabidigitallibrary.org |

| This compound | Six-membered α-hydroxylactone E-ring | Bromine | Enhanced cytotoxicity due to electron-withdrawing group at C-9. bionity.comwikipedia.org |

| 9-Bromo-Homocamptothecin | Seven-membered β-hydroxylactone E-ring bionity.comtandfonline.com | Bromine | Synergistic effect combining enhanced stability of hCPT with the increased potency from the C-9 bromo substituent. bionity.comtandfonline.comwikipedia.org |

Molecular Mechanisms of Action of 9 Bromo Camptothecin

Topoisomerase I Inhibition by 9-Bromo Camptothecin (B557342)

9-Bromo camptothecin, much like its parent compound, functions as a potent inhibitor of DNA topoisomerase I. nih.govwikipedia.org Topoisomerase I is a crucial enzyme that alleviates torsional stress in DNA during essential cellular processes like replication and transcription by inducing transient single-strand breaks. pnas.orgpatsnap.com The inhibitory action of this compound does not prevent the initial cleavage of the DNA strand by Top1 but rather interferes with the subsequent re-ligation step. nih.govresearchgate.net

Formation and Stabilization of the Ternary Cleavable Complex

The mechanism of inhibition involves the formation of a stable ternary complex composed of Topoisomerase I, the DNA strand, and the this compound molecule. nih.govwikipedia.org After Top1 creates a single-strand break, the drug intercalates into the cleavage site. pnas.orgnih.gov This intercalation is facilitated by the planar structure of the camptothecin molecule. wikipedia.orgcore.ac.uk The drug essentially acts as a molecular wedge, physically preventing the enzyme from rejoining the broken DNA strand. wikipedia.orgpnas.org This stabilized structure is referred to as the "cleavable complex". nih.govresearchgate.net The stability of this complex is crucial for the drug's cytotoxic effect, as a more stable complex leads to a greater accumulation of DNA damage. aacrjournals.org The addition of a bromine atom at the 9th position is a structural modification intended to enhance the properties of the parent compound.

The interaction within the ternary complex is stabilized by a series of hydrogen bonds and hydrophobic interactions between the drug, the enzyme, and the DNA. nih.gov Specifically, the E-ring of the camptothecin analogue plays a critical role in binding to the enzyme. wikipedia.org

Impairment of DNA Re-ligation

By binding to the Top1-DNA covalent intermediate, this compound specifically obstructs the DNA re-ligation step of the Topoisomerase I catalytic cycle. pnas.orgwikipedia.org Normally, after relieving the torsional strain, Top1 quickly reseals the nick it created. However, the presence of the intercalated drug molecule physically blocks this process. pnas.orgpatsnap.com This results in the accumulation of single-strand breaks in the DNA, which are the primary lesions induced by this class of drugs. nih.gov

DNA Damage Induction and Cellular Responses

The accumulation of single-strand breaks due to the stabilized ternary complexes is the initial trigger for a cascade of cellular events that ultimately lead to cell death. The cytotoxicity of this compound is not solely due to the presence of these single-strand breaks but rather their conversion into more lethal DNA damage during subsequent cellular processes.

S-Phase Specificity of Cytotoxicity

The cytotoxic effects of camptothecin and its derivatives, including this compound, are most pronounced in cells that are actively replicating their DNA, a phase of the cell cycle known as the S-phase. wikipedia.orgcore.ac.ukcancernetwork.com This specificity arises because the machinery of DNA replication encounters the stabilized cleavable complexes. nih.gov The presence of an inhibitor of replicative DNA polymerases, such as aphidicolin, has been shown to abolish the cytotoxicity of camptothecin, confirming the critical role of ongoing DNA replication. nih.gov

Replication Fork and Transcription Machinery Collision Mechanisms

During the S-phase, advancing replication forks will inevitably collide with the this compound-stabilized Top1-DNA complexes. wikipedia.orgcabidigitallibrary.org This collision leads to the conversion of the single-strand breaks into more severe and difficult-to-repair double-strand breaks (DSBs). patsnap.comwikipedia.org The formation of these DSBs is considered the primary mechanism of cell killing by camptothecins. nih.gov The arrest of the replication fork can also lead to its collapse, further contributing to genomic instability. nih.govnih.gov

Similarly, collisions between the transcription machinery and the cleavable complexes can also contribute to the drug's cytotoxicity. nih.gov These encounters can also lead to the formation of long-lived covalent Top1-DNA complexes and potentially induce DSBs, particularly in non-dividing cells. plos.org

Cellular Pathways Modulated by this compound

The DNA damage induced by this compound triggers a variety of cellular responses and modulates several key signaling pathways. The cell activates DNA damage response (DDR) pathways to try and repair the lesions. researchgate.net However, if the damage is too extensive, apoptotic pathways are initiated to eliminate the compromised cell.

Studies on camptothecin and its analogues have shown the activation of several important cellular pathways:

p53 Signaling Pathway : The transcription stress and DNA damage caused by camptothecins can lead to the activation of the p53 tumor suppressor pathway. plos.org This can result in the induction of p53 target genes that are involved in cell cycle arrest and apoptosis, such as CDKN1A (p21) and MDM2. plos.org

NF-κB Signaling Pathway : Camptothecin has been shown to activate the transcription factor NF-κB. researchgate.net This activation is dependent on the initial nuclear DNA damage and involves the degradation of its cytoplasmic inhibitor, IκBα, through the ubiquitin-proteasome pathway. researchgate.net

Apoptotic Pathways : The accumulation of irreparable DNA damage ultimately leads to the activation of apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. researchgate.net The induction of apoptosis is a key component of the anticancer activity of these compounds.

Immunomodulatory Pathways : Research has indicated that camptothecin can upregulate the expression of PD-L1 and various immunomodulatory cytokines in cancer cells. nih.gov This suggests a potential interplay between topoisomerase I inhibition and the immune response to cancer.

The following table provides a summary of the key molecular interactions and cellular consequences of this compound treatment.

| Mechanism | Description | Key Cellular Consequence |

| Topoisomerase I Inhibition | Binds to the Top1-DNA complex, preventing the re-ligation of the DNA strand. nih.govpnas.org | Accumulation of single-strand DNA breaks. nih.gov |

| Ternary Complex Formation | Forms a stable complex of this compound, Topoisomerase I, and DNA. nih.govwikipedia.org | Stabilization of the enzyme-induced DNA cleavage. wikipedia.org |

| S-Phase Cytotoxicity | Exhibits highest toxicity during the DNA replication phase of the cell cycle. wikipedia.orgcore.ac.uk | Targeted killing of rapidly dividing cells. |

| Replication Fork Collision | Interaction of the replication machinery with the ternary complex. nih.gov | Conversion of single-strand breaks to double-strand breaks. wikipedia.org |

| Pathway Modulation | Activates DNA damage response, p53, NF-κB, and apoptotic pathways. plos.orgresearchgate.netresearchgate.net | Cell cycle arrest and programmed cell death (apoptosis). |

Topoisomerase I Downregulation via Ubiquitin/Proteasome Pathway

The cellular response to DNA damage induced by camptothecin (CPT) and its derivatives, such as this compound, involves the downregulation of its target enzyme, topoisomerase I (Top1). This process is mediated by the ubiquitin/26S proteasome pathway. nih.govnih.gov When CPT or its analogs trap Top1 in a covalent complex with DNA, it creates a lesion that can impede critical cellular processes like DNA replication and transcription. nih.govnih.gov This triggers a cellular repair response that includes the degradation of the trapped Top1 enzyme. nih.gov

The degradation of Top1 is a crucial step in the DNA damage response (DDR) initiated by the formation of the Top1-DNA-CPT cleavable complex. oncotarget.com This complex prevents the re-ligation of the DNA strand, leading to DNA double-strand breaks (DSBs). oncotarget.com The subsequent degradation of Top1 is facilitated by the ubiquitin-proteasome pathway (UPP). oncotarget.com Studies have shown that the rate of this degradation can be linked to cellular resistance to CPT. oncotarget.com

Research has demonstrated that the proteasomal degradation of Top1 is a key phenomenon in the cellular response to CPT. oncotarget.com This degradation is not a universal, uniform process across all cell types; different cancer cell lines exhibit varying rates of CPT-induced Top1 degradation. nih.govoncotarget.com This heterogeneity in Top1 downregulation is, at least in part, attributed to differences in the regulation of processes downstream of the formation of the Top1 cleavable complex. nih.gov For instance, some cancer cell lines that are more resistant to CPT show a more efficient downregulation of Top1, suggesting that the rapid removal of the drug target can be a mechanism of resistance. nih.gov

The process begins with the phosphorylation of Top1 at serine 10 (topoI-pS10) by DNA-dependent protein kinase (DNA-PKcs), a key player in the DNA damage response. oncotarget.com This phosphorylation event is followed by ubiquitination, a process where ubiquitin molecules are attached to the target protein, marking it for degradation. BRCA1, a protein well-known for its role in DNA repair, has been identified as the E3 ubiquitin ligase that ubiquitinates the phosphorylated Top1. oncotarget.com A higher basal level of topoI-pS10 has been associated with more rapid Top1 degradation and, consequently, increased resistance to CPT. oncotarget.com Furthermore, the tumor suppressor protein PTEN has been shown to regulate the kinase activity of DNA-PKcs in this pathway. oncotarget.com Deletion or inactivation of PTEN leads to higher levels of topoI-pS10, faster Top1 degradation, and increased CPT resistance. oncotarget.com

The assembly of Lys-48-linked polyubiquitin (B1169507) chains on Top1 is a specific requirement for its CPT-induced downregulation. nih.gov Inhibition of the 26S proteasome with inhibitors like MG132 prevents this degradation, leading to an accumulation of Top1-DNA complexes and increased cellular sensitivity to CPT. nih.govnih.gov This highlights the critical role of the ubiquitin-proteasome pathway in modulating the cellular response to Top1-targeting drugs.

Table 1: Key Proteins in Top1 Downregulation

| Protein | Role |

|---|---|

| Topoisomerase I (Top1) | The target of camptothecin; its degradation is a key response to the drug. |

| DNA-PKcs | A kinase that phosphorylates Top1 at serine 10, initiating the degradation process. oncotarget.com |

| BRCA1 | An E3 ubiquitin ligase that ubiquitinates phosphorylated Top1, marking it for degradation. oncotarget.com |

| PTEN | A tumor suppressor that regulates the activity of DNA-PKcs. oncotarget.com |

| Ubiquitin | A small protein that is attached to Top1 in a chain (polyubiquitination), signaling for its destruction. nih.gov |

| 26S Proteasome | A protein complex that recognizes and degrades ubiquitinated proteins like Top1. nih.govnih.gov |

Role of SUMO Conjugation in Response to DNA Damage

In addition to ubiquitination, another post-translational modification, SUMOylation, plays a significant role in the cellular response to DNA damage, including that induced by camptothecin. nih.gov SUMO (Small Ubiquitin-like Modifier) conjugation is a process where SUMO proteins are attached to target proteins, altering their function and localization. oup.com This modification is a crucial mechanism for orchestrating a timely and orderly recruitment of repair factors to sites of DNA damage. plos.orgmdpi.com

Following the formation of DNA double-strand breaks (DSBs) as a consequence of CPT-induced Top1 poisoning, a number of DNA damage response proteins are modified by SUMO. plos.org This SUMOylation acts as a molecular "glue," facilitating the interaction between different repair proteins and their recruitment to the site of damage. mdpi.com In mammalian cells, the SUMO ligases PIAS1 and PIAS4 are recruited to DSBs, where they modify key DNA damage response proteins such as BRCA1 and 53BP1 with SUMO1 and SUMO2/3. This SUMOylation is critical for a functional DNA damage response, and its inhibition compromises the recruitment of other essential repair factors.

The interplay between SUMOylation and ubiquitination is also a critical aspect of the DNA damage response. SUMO-targeted ubiquitin ligases (STUbLs), such as RNF4, specifically recognize and ubiquitinate SUMOylated proteins. embopress.org In response to DSBs, RNF4 is recruited to the sites of damage through its interaction with SUMOylated proteins on the chromatin. embopress.org RNF4 then mediates the ubiquitination of these proteins, which can lead to their removal from the chromatin and facilitate the progression of DNA repair. embopress.org

In the context of CPT-induced DNA damage, SUMOylation can influence the fate of the stalled replication forks and the subsequent repair processes. For instance, the protein CtIP, which is involved in DNA end resection, is a target for SUMO-2 modification, and this modification is important for its recruitment to sites of DNA damage and its function in protecting stalled replication forks. oup.com

Table 2: Key Players in the SUMOylation Response to DNA Damage

| Factor | Function |

|---|---|

| SUMO | Small Ubiquitin-like Modifier proteins that are conjugated to other proteins. oup.com |

| PIAS1/PIAS4 | SUMO E3 ligases that are recruited to DNA double-strand breaks and modify key repair proteins. |

| RNF4 | A SUMO-targeted ubiquitin ligase (STUbL) that recognizes and ubiquitinates SUMOylated proteins at sites of DNA damage. embopress.org |

| CtIP | A DNA repair protein whose recruitment and function are regulated by SUMOylation. oup.com |

| BRCA1 | A key DNA repair protein that is a target for SUMOylation at sites of DNA damage. |

Molecular Determinants of Enhanced Activity with 9-Bromo Substitution

The substitution of a bromine atom at the 9-position of the camptothecin scaffold can significantly influence its biological activity. While specific studies focusing solely on the molecular determinants of 9-bromo substitution are not extensively detailed in the provided search results, general principles of camptothecin structure-activity relationships (SAR) and the properties of halogen substitutions can provide insights.

The camptothecin molecule interacts with the Top1-DNA covalent complex through a series of hydrogen bonds and hydrophobic interactions. wikipedia.org The E-ring of camptothecin is particularly crucial for this interaction. wikipedia.org Modifications at various positions on the camptothecin core, including positions 7, 9, and 10, have been explored to improve the drug's properties. pnas.org These positions are generally solvent-exposed and face the major groove of the DNA, allowing for the introduction of various substituents without sterically hindering the core interaction with the Top1-DNA complex. pnas.org

The introduction of a bromine atom at the 9-position can influence the compound's activity through several mechanisms:

Electronic Effects: Bromine is an electronegative atom, and its presence can alter the electron distribution within the camptothecin ring system. This can potentially influence the stability of the lactone ring, which is essential for activity, and affect the interactions with the Top1-DNA complex. wikipedia.orgrsc.org

Lipophilicity: The bromine atom increases the lipophilicity of the molecule. rsc.org This can affect the compound's ability to cross cell membranes and interact with the hydrophobic pockets within the Top1-DNA binding site.

It is important to note that the enhanced activity of a substituted analog is often a complex interplay of these factors and can also be influenced by the specific cellular context.

Preclinical Pharmacodynamics and Efficacy Studies of 9 Bromo Camptothecin

In Vitro Antiproliferative and Cytotoxic Activity

The primary mechanism of action for camptothecins is the inhibition of topoisomerase I, which induces DNA damage and leads to apoptosis, particularly during the S-phase of the cell cycle. mdpi.come-century.us The structure-activity relationship (SAR) is well-defined, indicating that modifications to the pentacyclic ring structure can significantly alter the compound's potency, solubility, and stability. researchgate.net The A-ring, in particular, where the 9-position is located, has been a key target for modification to improve the therapeutic profile. researchgate.netgoogle.com

Assessment Across Various Cancer Cell Lines

While 9-Bromo-camptothecin has been identified as a synthetic intermediate for creating other camptothecin (B557342) analogs, detailed studies reporting its specific cytotoxic activity across a wide panel of cancer cell lines are not extensively available in the public literature. google.com Research has often focused more on derivatives created from this intermediate. For context, substitutions at the 9-position with amino (NH2) or hydroxyl (OH) groups have been shown to yield compounds with significantly higher antileukemic activity than the parent compound, camptothecin. researchgate.net Conversely, substitutions at other positions, such as position 12, have been found to greatly reduce activity, highlighting the critical nature of the substitution site on the A-ring. researchgate.net

Comparative Analysis with Established Camptothecin Derivatives

To understand the potential potency of a 9-substituted camptothecin, it is useful to compare it with well-documented analogs such as 9-Nitro-camptothecin (rubitecan) and 9-Amino-camptothecin. These compounds, which are structurally related to 9-Bromo-camptothecin, have undergone more extensive preclinical testing.

9-Nitro-camptothecin (Rubitecan) : This derivative has demonstrated potent in vitro activity. In studies using a panel of human tumor cell lines including A121 (ovarian), HCT-8 (colon), H-460 (NSCLC), HT-1080 (fibrosarcoma), and MCF7 (mammary), a 2-hour exposure resulted in ID50 values of less than 1.0 μM, while continuous exposure lowered the ID50 values to less than 1.0 nM. nih.gov

9-Amino-camptothecin : This analog is also a potent anticancer agent. Its cytotoxicity increases with both higher concentrations and longer exposure times in human breast (MCF-7), bladder (MGH-U1), and colon (HT-29) cancer cell lines. nih.gov It has shown inhibitory concentrations (IC50) in the nanomolar range against various prostate cancer cell lines after 96 hours of exposure. nih.gov

The high potency of these 9-substituted analogs suggests that the 9-position is a favorable site for modification to enhance antitumor activity. researchgate.net

Dose-Response Characterization (e.g., EC50, IC50 values)

Specific IC50 values for 9-Bromo-camptothecin are not widely reported in the reviewed literature. However, data for related 9-substituted compounds provide a benchmark for the cytotoxic potential of this class of derivatives.

| Compound | Cell Line | Cancer Type | IC50 / ID50 Value (nM) | Exposure Time | Reference |

|---|---|---|---|---|---|

| 9-Nitro-camptothecin | Various | Ovarian, Colon, NSCLC, etc. | <1.0 | Continuous | nih.gov |

| 9-Amino-camptothecin | PC-3 | Prostate Cancer | 34.1 | 96 h | nih.gov |

| 9-Amino-camptothecin | PC-3M | Prostate Cancer | 10.0 | 96 h | nih.gov |

| 9-Amino-camptothecin | DU145 | Prostate Cancer | 6.5 | 96 h | nih.gov |

| 9-Amino-camptothecin | LNCaP | Prostate Cancer | 8.9 | 96 h | nih.gov |

| Camptothecin (Parent) | HT29 | Colon Cancer | 37.0 | Not Specified | selleck.co.jp |

In Vivo Efficacy in Preclinical Tumor Models

Information regarding the in vivo efficacy of 9-Bromo-camptothecin in animal models is scarce, as it is primarily documented as a chemical intermediate. google.com However, the performance of its close analogs in preclinical tumor models provides valuable insight into the potential effectiveness of 9-substituted camptothecins.

Antitumor Activity Against Specific Tumor Xenografts

Studies on related compounds have shown significant antitumor activity in various human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice.

9-Nitro-camptothecin (Rubitecan) : This compound has demonstrated high potency against a wide spectrum of human cancers grown as xenografts in nude mice. scispace.com

9-Amino-camptothecin : This derivative has been shown to inhibit tumor growth and even cause tumor regression in animal models. nih.gov In SCID mice engrafted with human myeloid leukemia, 9-Aminocamptothecin (B1664879) induced complete remissions in 55% of the animals. nih.gov

Evaluation of Tumor Growth Inhibition and Regression

The efficacy of camptothecin derivatives in vivo is measured by their ability to slow tumor growth (inhibition) or shrink existing tumors (regression).

9-Nitro-camptothecin (Rubitecan) : Treatment of human cancer xenografts in nude mice resulted in 100% growth inhibition in all 30 tumor types tested, which included lung, colorectal, breast, and pancreatic cancers. scispace.com Furthermore, it caused the total disappearance (regression) of 24 of these 30 tumors. scispace.com

9-Amino-camptothecin : This compound inhibits tumor growth at low oral doses and causes tumor regression at higher doses in preclinical models. nih.gov

These findings with closely related analogs underscore the therapeutic potential that modifications at the 9-position of the camptothecin scaffold can confer. nih.govscispace.com

Mechanistic Insights from Preclinical Models of 9-Bromo Camptothecin

Analysis of DNA Replication Interference and Cell Cycle Progression

This compound, a derivative of the natural alkaloid camptothecin, exerts its cytotoxic effects primarily through the disruption of DNA replication and the subsequent arrest of the cell cycle. patsnap.com The core mechanism of action for camptothecin and its analogues is the inhibition of topoisomerase I (Topo I), a crucial enzyme that alleviates torsional stress in DNA during replication and transcription. patsnap.comresearchgate.net Topo I achieves this by creating transient single-strand breaks in the DNA, allowing the DNA to unwind, and then resealing the break. patsnap.compnas.org

This compound and other camptothecins bind to the enzyme-DNA complex, specifically stabilizing the covalent intermediate where the DNA is cleaved. patsnap.compnas.org This stabilization prevents the religation of the DNA strand, effectively trapping the Topo I enzyme on the DNA. patsnap.comresearchgate.net The consequence of this is the accumulation of these trapped complexes, which leads to an increase in single-strand DNA breaks. patsnap.com

During the S phase of the cell cycle, when DNA replication is active, the advancing replication forks collide with these stabilized Topo I-DNA complexes. patsnap.compnas.org This collision transforms the transient single-strand breaks into more lethal double-strand breaks. patsnap.com These double-strand breaks are significantly more challenging for the cell to repair and, if left unrepaired, can trigger cell death pathways. patsnap.comnih.gov This S-phase specific cytotoxicity is a hallmark of camptothecin compounds, as rapidly dividing cancer cells are particularly susceptible to this form of DNA damage. patsnap.compnas.org

The accumulation of DNA damage triggers cellular surveillance mechanisms, leading to cell cycle arrest. Preclinical studies with camptothecin and its derivatives have consistently shown an accumulation of cells in the G2/M phase of the cell cycle. embopress.org This arrest provides the cell with an opportunity to repair the DNA damage before proceeding to mitosis. However, if the damage is too extensive, the cell is directed towards apoptosis. researchgate.net Flow cytometry analysis of cells treated with camptothecin reveals a significant increase in the G2/M population, indicative of this replication-dependent cell cycle checkpoint activation. embopress.org

Elucidation of Apoptosis Induction Pathways

The extensive DNA damage caused by this compound ultimately leads to the induction of apoptosis, or programmed cell death, through the activation of specific signaling pathways. Both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways can be involved in camptothecin-induced apoptosis. nih.govaging-us.com

The intrinsic pathway is a primary response to cellular stress, including the DNA damage generated by camptothecin. thermofisher.com A key sensor of this stress is the tumor suppressor protein p53, which becomes activated and stabilized. thermofisher.com Activated p53 can transcriptionally regulate the expression of pro-apoptotic proteins belonging to the Bcl-2 family, such as Bax and Bak. nih.gov These proteins translocate to the mitochondria and disrupt the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). nih.govthermofisher.com This results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. nih.govwikipedia.org

Once in the cytosol, cytochrome c binds to the apoptotic protease-activating factor-1 (Apaf-1) and, in the presence of ATP, forms a multi-protein complex known as the apoptosome. nih.govwikipedia.org The apoptosome then recruits and activates an initiator caspase, procaspase-9. nih.govwikipedia.org Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis. thermofisher.comwikipedia.org These effector caspases dismantle the cell by cleaving a multitude of cellular proteins, leading to the characteristic morphological changes of apoptosis, including cell shrinkage, chromatin condensation, and DNA fragmentation. aging-us.com

Furthermore, mitochondria release other pro-apoptotic factors like the second mitochondria-derived activator of caspases (SMAC/DIABLO). nih.gov SMAC/DIABLO promotes apoptosis by inhibiting the inhibitor of apoptosis proteins (IAPs), which would otherwise block caspase activity. nih.gov

The extrinsic pathway can also be engaged. This pathway is initiated by the binding of extracellular death ligands, such as Fas ligand (FasL) or tumor necrosis factor (TNF), to their corresponding death receptors on the cell surface. aging-us.com This interaction leads to the formation of the death-inducing signaling complex (DISC), which recruits and activates the initiator caspase-8. wikipedia.org In some cell types, activated caspase-8 can directly cleave and activate effector caspases like caspase-3. In other cell types, caspase-8 can cleave the Bcl-2 family protein Bid into its truncated form, tBid. nih.gov tBid then translocates to the mitochondria, linking the extrinsic pathway to the intrinsic pathway and amplifying the apoptotic signal. nih.gov

Studies have also indicated the involvement of microRNAs in camptothecin-induced apoptosis. For instance, camptothecin has been shown to down-regulate miR-125b, which in turn leads to increased levels of pro-apoptotic proteins like Bak1 and p53, further promoting apoptosis through the mitochondrial pathway. nih.gov

Strategies for Overcoming Acquired Resistance in Preclinical Settings

Investigations into Alterations in Topoisomerase I

A primary mechanism of acquired resistance to camptothecin derivatives, including this compound, involves alterations in the drug's target, topoisomerase I (Topo I). nih.gov These alterations can manifest in two main ways: reduced expression of the Topo I enzyme or mutations within the TOP1 gene that lead to a drug-resistant form of the enzyme. nih.gove-century.us

Tumor cells with reduced levels of Topo I present a smaller number of targets for the drug to bind to, thereby diminishing the formation of the cytotoxic drug-enzyme-DNA ternary complexes. nih.gov Consequently, the level of DNA damage induced by the drug is insufficient to trigger cell death, leading to resistance.

More commonly, resistance arises from mutations in the TOP1 gene. These mutations can result in amino acid substitutions in the Topo I protein that either reduce the binding affinity of the camptothecin derivative to the Topo I-DNA complex or alter the enzyme's interaction with DNA, thereby destabilizing the drug's binding site. pnas.org Such mutations make the enzyme less susceptible to being trapped by the drug, allowing DNA religation to proceed and preventing the accumulation of lethal double-strand breaks. pnas.org Preclinical studies have identified various tumor cell lines that have developed resistance to camptothecins through these Topo I alterations. nih.gov

Strategies to overcome this form of resistance are being explored. One approach involves the development of novel camptothecin analogues that are less affected by these Topo I mutations. For example, the novel camptothecin analogue FL118 has been shown to be much less affected by Topo I mutations that confer resistance to other camptothecins like irinotecan (B1672180) and topotecan (B1662842). e-century.us This suggests that FL118 may bind to the Topo I-DNA complex in a different manner or that its primary mechanism of action is not solely dependent on Topo I inhibition. e-century.us

Studies on Efflux Mechanism Modulation

Another significant mechanism contributing to acquired resistance to camptothecin derivatives is the increased efflux of the drug from cancer cells, mediated by ATP-binding cassette (ABC) transporters. researchprotocols.org These transmembrane proteins function as energy-dependent pumps that actively extrude a wide variety of structurally diverse compounds, including many anticancer drugs, from the cell. researchprotocols.orgnih.gov This reduces the intracellular concentration of the drug, preventing it from reaching its target and exerting its cytotoxic effect. researchprotocols.org

The most well-characterized ABC transporters involved in multidrug resistance (MDR) are P-glycoprotein (P-gp/MDR1) and breast cancer resistance protein (BCRP/ABCG2). mdpi.com Several camptothecin derivatives, including the active metabolite of irinotecan (SN-38) and topotecan, are known substrates for these efflux pumps. e-century.usmdpi.com Overexpression of P-gp or ABCG2 in cancer cells has been shown to confer resistance to these drugs. mdpi.com

Preclinical research has focused on strategies to circumvent this resistance mechanism. One approach is the co-administration of efflux pump inhibitors (EPIs), also known as MDR modulators. researchprotocols.org These compounds can block the activity of the efflux pumps, thereby restoring the intracellular concentration of the chemotherapeutic agent and its efficacy. researchprotocols.org For instance, the multiple efflux pump inhibitor sildenafil (B151) has been shown to sensitize cancer cells to SN-38. e-century.us

A more direct strategy is the development of new camptothecin analogues that are not substrates for these efflux pumps. The novel camptothecin analogue FL118 has demonstrated significant promise in this area. Studies have shown that FL118 is not a substrate for P-gp and is a poor substrate for ABCG2. e-century.us Consequently, overexpression of these transporters in cancer cells does not induce resistance to FL118. e-century.us This inherent ability to bypass efflux pump-mediated resistance makes such compounds attractive therapeutic candidates for treating drug-refractory cancers.

Computational and Theoretical Studies on 9 Bromo Camptothecin

Molecular Docking Simulations with Topoisomerase I-DNA Complex

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 9-Bromo-camptothecin, docking simulations are pivotal in understanding its interaction with the human topoisomerase I-DNA (Topo I-DNA) ternary complex. These simulations provide insights into how the compound stabilizes the cleavable complex, a key mechanism for its anticancer activity.

Characterization of Binding Modes and Interactions

Docking studies reveal that camptothecin (B557342) (CPT) and its derivatives, including 9-Bromo-camptothecin, bind to the transient covalent complex formed between Topo I and DNA. pnas.org The binding site is not present in the enzyme alone but is created upon the formation of the Topo I-DNA binary complex. nih.gov The primary binding mode involves the intercalation of the drug molecule between the DNA base pairs at the cleavage site, specifically between the -1 and +1 bases. koreascience.kryakhak.org This intercalation displaces the downstream DNA, physically preventing the religation of the cleaved DNA strand. pnas.orgnih.gov

The stability of the resulting ternary complex (Topo I-DNA-drug) is maintained by a network of interactions:

Hydrogen Bonding: The E-ring of the camptothecin scaffold is crucial for interaction. The 20-hydroxyl group forms a hydrogen bond with the side chain of an aspartic acid residue (Asp533) in the enzyme. wikipedia.org Additionally, the lactone group forms hydrogen bonds with arginine 364 (Arg364). wikipedia.org

Hydrophobic Interactions: The planar ring system of the camptothecin derivative engages in hydrophobic interactions with both the DNA bases and amino acid residues within the binding pocket. koreascience.kryakhak.org

DNA Interaction: The D-ring of the compound interacts with the +1 cytosine on the non-cleaved DNA strand, further stabilizing the complex. wikipedia.org

Simulations have shown a strong correlation between the docking scores of CPT analogues and their experimental inhibitory concentrations (IC50 values), suggesting that these computational models can reliably predict biological activity. koreascience.kryakhak.org

Identification of Key Residues in Topo I Binding Pocket

Through X-ray crystallography and molecular modeling, several key amino acid residues in the Topoisomerase I binding pocket have been identified as being critical for the interaction with camptothecin and its analogs. These residues contribute to the formation and stabilization of the binding pocket and interact directly or indirectly with the drug molecule.

Table 1: Key Amino Acid Residues in Topoisomerase I for Camptothecin Binding

| Residue | Location/Role in Interaction | Reference |

| Arginine 364 (Arg364) | Forms two hydrogen bonds with the lactone group of the E-ring. | wikipedia.org |

| Aspartic Acid 533 (Asp533) | The side chain forms a critical hydrogen bond with the 20-hydroxyl group of the E-ring. | wikipedia.org |

| Tyrosine 723 (Tyr723) | The active-site tyrosine that forms the covalent bond with the 3'-end of the cleaved DNA strand. The drug traps this covalent complex. | nih.gov |

| Arginine 362 (Arg362) | Main chain nitrogen forms a hydrogen bond that stabilizes the conformation of the phosphodiester bond, creating the intercalation site. | pnas.orgnih.gov |

| Glycine 363 (Gly363) | Main chain nitrogen contributes to the stabilization of the phosphodiester bond conformation. | pnas.orgnih.gov |

| Lysine 374 (Lys374) | Forms a hydrogen bond contact that helps stabilize the intercalation binding site. | pnas.orgnih.gov |

| Threonine 718 (Thr718) | The hydroxyl group forms a hydrogen bond with the non-bridging phosphodiester oxygen of the +1 guanosine (B1672433) on the cleaved strand. | nih.gov |

Mutations in these residues can lead to drug resistance by either disrupting direct interactions with the drug or by destabilizing the DNA binding site required for the drug to bind. pnas.orgnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

MD simulations can reveal:

Conformational Fluctuations: Analysis of the trajectory of atoms over time shows how different parts of the protein, DNA, and the bound drug molecule move and flex. This can identify which regions are rigid and which are more flexible, providing insights into the stability of the complex. researchgate.net

Binding Stability: MD simulations can assess the stability of the interactions observed in static docking models. By monitoring key hydrogen bonds and hydrophobic contacts over the simulation time, it's possible to determine if the binding pose is maintained. nih.gov

Solvent Effects: These simulations explicitly include water molecules, allowing for a more realistic representation of the binding environment and the role of water in mediating or disrupting interactions.

For camptothecin and its derivatives, MD simulations have been used to understand their permeation across cell membranes and their self-assembly behavior, which are crucial for drug delivery and efficacy. cuny.edu The simulations show a strong competition between drug-membrane and drug-drug interactions, which influences how the drug molecules penetrate the cell. cuny.edu

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are used to investigate the electronic properties of molecules from first principles, providing a fundamental understanding of their structure and reactivity. northwestern.edufortunejournals.com For 9-Bromo-camptothecin, QM methods like Density Functional Theory (DFT) are applied to compute a range of properties that are not accessible through classical molecular mechanics methods. fortunejournals.comnih.gov

These calculations can determine:

Electronic Structure: QM methods provide detailed information about the distribution of electrons within the molecule, including orbital energies (HOMO, LUMO), electron density, and electrostatic potential. This is crucial for understanding the molecule's intrinsic reactivity.

Partial Charges and Bond Orders: These calculations can precisely determine the partial atomic charges and the strength of chemical bonds within the 9-Bromo-camptothecin molecule. nih.gov This information helps in refining the parameters used in classical force fields for more accurate MD simulations.

Reactivity Descriptors: The electronic properties calculated through QM can be used to predict how the molecule will interact with its biological target. For example, the electrostatic potential can indicate regions of the molecule that are likely to engage in electrostatic interactions or hydrogen bonding.

The goal of these computationally intensive calculations is to achieve chemical accuracy, where the calculated properties are in close agreement with experimental data. google.com This level of accuracy allows for reliable predictions about the molecule's behavior and aids in the rational design of new derivatives with improved properties. google.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com

Development of Predictive Models for Biological Activity

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities (e.g., IC50 values) is collected. mdpi.com For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Using statistical methods, a mathematical equation is then derived that correlates the descriptors with the observed biological activity. mdpi.com For camptothecin derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) have been successfully developed. nih.gov

A CoMFA model for 7-modified camptothecin derivatives yielded statistically significant results, with a cross-validated q² value of 0.580 and a non-cross-validated r² value of 0.991. nih.gov The analysis from such models indicated that the size of the substituents plays a crucial role in the activity of the derivatives. nih.gov

These predictive models are valuable tools in drug discovery. phcog.com They allow researchers to:

Predict the biological activity of newly designed, unsynthesized compounds. mdpi.com

Understand which structural features are most important for activity, guiding the optimization of lead compounds. nih.gov

Screen large virtual libraries of compounds to prioritize which ones to synthesize and test, saving time and resources.

The ultimate goal of QSAR is to facilitate the design of more potent and effective drug candidates. cabidigitallibrary.org

Identification of Key Structural Descriptors for 9-Bromo Camptothecin Potency

Computational and theoretical studies, particularly Quantitative Structure-Activity Relationship (QSAR) and molecular docking, have been instrumental in identifying the key structural features that determine the potency of camptothecin analogs, including this compound. These studies correlate the chemical structure of compounds with their biological activity, providing a roadmap for designing more effective anticancer agents.

The fundamental structure of camptothecin (CPT) consists of a planar pentacyclic ring system, which is considered a crucial factor for its ability to inhibit topoisomerase I. This system includes a pyrrolo[3,4-β]-quinoline moiety (rings A, B, and C), a conjugated pyridone moiety (ring D), and a chiral center at position 20 in the α-hydroxy lactone ring (ring E) with an (S) configuration. wikipedia.org

Key structural requirements for the biological activity of camptothecin derivatives have been identified through extensive structure-activity relationship (SAR) studies. cabidigitallibrary.orgnih.gov These include:

The integrity of the α-hydroxy lactone E-ring in its closed form. nih.gov

The (S)-configuration at the chiral carbon C20. nih.gov

A planar polycyclic ring system. wikipedia.org

Substitutions on the A and B rings have been a major focus of research, as the two FDA-approved CPT derivatives, topotecan (B1662842) and irinotecan (B1672180), feature modifications in this region. cabidigitallibrary.org Specifically, the introduction of electron-withdrawing groups at positions 9 and 10, such as nitro, bromo, or chloro, can considerably increase the cytotoxic activity of the compound. wikipedia.org A 3D-QSAR study has further suggested that incorporating a more negatively-charged, bulky group at position 9 enhances potency. ubc.ca

Computational methods like Density Functional Theory (DFT) are employed to analyze the electronic properties of camptothecin and its derivatives. researchgate.net These studies help in understanding how substitutions, such as the bromo group at the 9th position, influence the molecule's electronic structure and, consequently, its interaction with the topoisomerase I-DNA complex. researchgate.netresearchgate.net Molecular docking simulations further elucidate the binding modes and affinities of these compounds within the active site of the enzyme. researchgate.netacs.org

The table below summarizes some of the key structural descriptors and their influence on the potency of camptothecin analogs, which are relevant to understanding the activity of this compound.

| Structural Descriptor | Influence on Potency | Reference |

| Planar Pentacyclic Ring System | Essential for topoisomerase I inhibition. | wikipedia.org |

| (S)-Configuration at C20 | Absolutely required for activity. | nih.gov |

| Closed E-ring (lactone form) | More potent than the open carboxylate form. | nih.gov |

| Substitution at Position 9 | Electron-withdrawing groups (e.g., bromo) increase cytotoxicity. | wikipedia.org |

| Bulky, Negatively-Charged Group at Position 9 | Enhances potency according to 3D-QSAR studies. | ubc.ca |

Analytical Research Methodologies for 9 Bromo Camptothecin

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of 9-Bromo camptothecin (B557342), enabling its separation from complex mixtures and its precise quantification.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of camptothecin and its derivatives. Specifically, reversed-phase HPLC (RP-HPLC) is widely employed. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. For camptothecin analysis, a common mobile phase consists of a mixture of acetonitrile (B52724) and water. nih.gov The detection is often carried out using a UV detector, with a wavelength typically set around 366 nm. nih.gov The retention time, the time it takes for the analyte to pass through the column, is a key parameter for identification. For instance, in one method, camptothecin had a retention time of 4.1 minutes. nih.gov The precision and accuracy of the HPLC method are validated by performing multiple injections at various concentrations, ensuring the reproducibility of the retention time and the linearity of the response. nih.govchemrevlett.com

Fluorescence detection can also be coupled with HPLC to enhance sensitivity, which is particularly useful when analyzing samples from biological matrices. nih.govnih.gov For example, a method using fluorescence detection with excitation at 370 nm and emission at 434 nm was developed for the determination of camptothecin in biological fluids. nih.gov

Table 1: Example HPLC Parameters for Camptothecin Analysis

| Parameter | Condition | Source |

|---|---|---|

| Mobile Phase | Acetonitrile:Water (45:55) | nih.gov |

| Flow Rate | 1 mL/min | nih.gov |

| Detection | UV at 366 nm | nih.gov |

| Retention Time | 4.1 min | nih.gov |

| Column | C18 | nih.govresearchgate.net |

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) offers a simpler and faster alternative for the qualitative and quantitative analysis of camptothecins. This technique utilizes a stationary phase, such as silica (B1680970) gel 60 F254 pre-coated plates, and a mobile phase, which is a solvent system that moves up the plate via capillary action. ijrrjournal.comresearchgate.net The separation is based on the differential affinities of the compounds for the stationary and mobile phases. ijrrjournal.com For camptothecin, a mobile phase of chloroform (B151607) and ethyl acetate (B1210297) (in a 1:1 ratio) has been used. researchgate.net After development, the spots are visualized under UV light, often at 365 nm, where camptothecin exhibits fluorescence. phcog.com The retention factor (Rf value), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used for identification. phcog.com HPTLC is also valuable for stability studies of camptothecin formulations. jrespharm.com

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific technique that combines the superior separation power of UPLC with the mass-analyzing capabilities of tandem mass spectrometry. google.com This method is particularly useful for the analysis of complex samples and for confirming the identity of compounds. ubc.ca In the context of 9-Bromo camptothecin derivatives, UPLC-MS/MS has been used to confirm the production of mono-brominated products. ubc.ca The UPLC system utilizes columns with smaller particle sizes (typically under 2 μm), leading to faster analysis times and better resolution compared to conventional HPLC. mdpi.com The mass spectrometer provides information on the mass-to-charge ratio (m/z) of the parent ion and its fragments, allowing for unambiguous identification. ubc.ca

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 1D-TOCSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of molecules. Both ¹H NMR and ¹³C NMR are routinely used.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Chemical shifts (δ), reported in parts per million (ppm), are characteristic of the electronic environment of the protons. For instance, in a derivative, aromatic protons might appear in the range of 7.20–8.20 ppm. nih.gov

¹³C NMR (Carbon-13 NMR): This method provides information about the carbon skeleton of the molecule. The chemical shift range for ¹³C is much wider than for ¹H, allowing for better resolution of individual carbon signals. oregonstate.edu Quaternary carbons, those not attached to any hydrogens, typically show weaker signals. oregonstate.edu

1D-TOCSY (One-Dimensional Total Correlation Spectroscopy): This is a specialized NMR experiment used to identify protons that are part of the same spin system (i.e., they are coupled to each other). It is particularly useful for assigning protons in complex regions of the spectrum, such as the aromatic region of camptothecin derivatives. ubc.canih.gov For example, 1D-TOCSY has been used to confirm the position of bromine substitution on the aromatic ring of bromo-hydroxycamptothecin derivatives by observing the correlation between aromatic protons. ubc.canih.gov

Table 2: Representative ¹H NMR Data for a Bromo-Substituted Aromatic Ring

| Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Multiplicity | Source |

|---|---|---|---|---|

| H-a | 8.26 | 2.0 | d | researchgate.net |

| H-b | 7.90 | 2.0 | d | researchgate.net |

Note: This is an example for a dibromoquinoline and not this compound itself, but illustrates the type of data obtained.

Mass Spectrometry (MS) and Desorption Electrospray Ionization Mass Spectrometry (DESI-MS)

Mass Spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). It can also provide structural information through analysis of fragmentation patterns. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) is an ambient ionization technique that allows for the direct analysis of samples in their native environment without the need for extensive sample preparation. nih.govosti.gov In DESI-MS, a spray of charged solvent droplets is directed onto the sample surface, desorbing and ionizing the analytes, which are then introduced into the mass spectrometer. This technique has been successfully applied to the direct detection of camptothecin and its derivatives, like 9-methoxycamptothecin, from plant tissues. nih.gov The identity of the detected compounds can be further confirmed using tandem mass spectrometry (MS/MS), where a specific ion is selected and fragmented to produce a characteristic spectrum. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of camptothecin exhibits several key absorption bands. researchgate.net The presence of the α-hydroxyl-δ-lactone ring, essential for its biological activity, is confirmed by a strong C=O stretching vibration of the lactone at approximately 1747 cm⁻¹ and an O-H stretching band around 3433 cm⁻¹. researchgate.netgoogle.comubc.ca The conjugated pyridone ring shows a characteristic C=O stretch at about 1652 cm⁻¹. researchgate.netubc.ca Aromatic C=C stretching vibrations from the quinoline (B57606) moiety are typically observed in the 1600-1500 cm⁻¹ region. researchgate.net

Upon bromination at the C9 position, the following changes in the FTIR spectrum are anticipated:

C-Br Stretching: A new, though potentially weak, absorption band corresponding to the C-Br stretching vibration would appear in the lower frequency region of the spectrum, typically between 690-515 cm⁻¹. libretexts.org

Aromatic C-H Bending: The pattern of out-of-plane C-H bending vibrations for the A-ring would change due to the altered substitution pattern. This can provide strong evidence for the position of the bromine atom.

Ring Vibrations: The introduction of a heavy bromine atom may cause slight shifts in the frequencies of the aromatic ring skeletal vibrations.

Table 1: Characteristic FTIR Peaks of Camptothecin and Expected Observations for this compound

| Functional Group | Camptothecin (CPT) Wavenumber (cm⁻¹) | Expected Observation for this compound |

| O-H Stretch (lactone) | ~3433 | Present |

| C=O Stretch (lactone) | ~1747 | Present, with possible minor shift |

| C=O Stretch (pyridone) | ~1652 | Present, with possible minor shift |

| C=C Stretch (aromatic) | ~1600-1500 | Present, with possible minor shifts |

| C-Br Stretch | Not Applicable | Present, expected in the 690-515 cm⁻¹ region |

Note: The exact wavenumbers can vary slightly based on the sample preparation and instrument.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the conjugated system of this compound. The UV-Vis spectrum of the parent camptothecin in solution typically displays multiple absorption bands due to its extended π-system. nih.govresearchgate.net In an acetate buffer at pH 5.0, camptothecin exhibits characteristic absorption maxima around 334 nm, 354 nm, and 369 nm. researchgate.net These absorptions are attributed to π-π* transitions within the quinoline and pyridone ring systems.

The introduction of a bromine atom, a halogen with lone pairs of electrons, at the 9-position is expected to act as an auxochrome. This substitution can lead to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. This red shift occurs due to the interaction of the non-bonding electrons of the bromine with the π-electron system of the aromatic rings, effectively extending the conjugation. The intensity of the absorption bands may also be affected.

Table 2: UV-Vis Absorption Maxima (λmax) of Camptothecin and Expected Observations for this compound

| Compound | Solvent/pH | λmax (nm) | Expected Observation for this compound |

| Camptothecin (CPT) | Acetate Buffer (pH 5.0) | ~334, 354, 369 | Bathochromic (red) shift of absorption maxima |

Note: The exact λmax values and the magnitude of the shift can be influenced by the solvent used.

Advanced Characterization Techniques for Purity and Identity Confirmation

Beyond the fundamental spectroscopic methods, advanced analytical techniques are indispensable for the unambiguous confirmation of the structure and the determination of the purity of this compound. These methods provide detailed molecular-level information.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is crucial for both purity assessment and identity confirmation. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) separates the target compound from any impurities, starting materials, or by-products. researchgate.netresearchgate.net The separated components are then introduced into a mass spectrometer, which provides the mass-to-charge ratio (m/z) of the molecular ion. For this compound, the presence of bromine's characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio) in the mass spectrum provides definitive evidence of bromination. For instance, in the chemoenzymatic synthesis of related brominated hydroxycamptothecins, UPLC-MS/MS was used to confirm the products as mono-brominated derivatives. ubc.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H NMR, ¹³C NMR) is arguably the most powerful tool for the structural elucidation of organic molecules.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another. For this compound, the disappearance of the proton signal corresponding to the H-9 position of the parent camptothecin and the shifts in the signals of the adjacent protons on the A-ring would confirm the site of bromination.

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The signal for the C-9 carbon would be significantly shifted due to the direct attachment of the electronegative bromine atom.

These advanced methods, when used in combination, provide a comprehensive characterization of this compound, ensuring its identity and purity for any subsequent research or application.

Q & A

Q. What statistical models are appropriate for analyzing this compound's dose-response data in heterogeneous tumor samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products